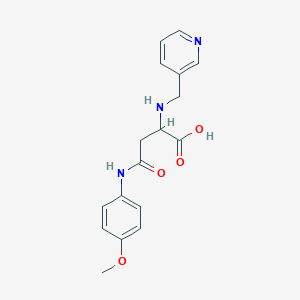

![molecular formula C8H14Cl2N2S B2918893 N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride CAS No. 2551115-71-8](/img/structure/B2918893.png)

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2S and its molecular weight is 241.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic CO2 Fixation

Thiazolium carbene-based catalysts derived from vitamin B1, related to the chemical family of N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride, have been highlighted for their efficacy in catalyzing the N-formylation and N-methylation of amines using CO2 as the carbon source. This process is significant for sustainable synthesis in pharmaceuticals and natural products, operating under ambient conditions with polymethylhydrosiloxane (PMHS) as a reducing agent (Das et al., 2016).

Corrosion Inhibition

A study on Schiff base compounds containing oxygen, nitrogen, and sulfur donors, which are chemically akin to N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride, demonstrated their inhibitive effect on the corrosion of mild steel in HCl solution. These findings suggest potential applications in protecting metal surfaces from corrosion (Leçe et al., 2008).

Antimicrobial and Cytotoxic Activity

Azetidine-2-one derivatives of 1H-benzimidazole, structurally related to N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some of these compounds displayed good antibacterial activity and cytotoxicity in vitro, indicating their potential in medical applications (Noolvi et al., 2014).

Tuberculostatic Activity

The synthesis and reaction of pyrazine derivatives substituted with hydrazinocarbodithioic acid revealed their in vitro tuberculostatic activity. This suggests the potential of N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride analogs in tuberculosis treatment (Foks et al., 2004).

Antihypertensive Activity

A study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, related to N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride, highlighted its role as a potential alpha-2-imidazoline receptor agonist for hypertension treatment. This work involved experimental and theoretical (DFT) analyses, underlining the compound's significance in pharmacology (Aayisha et al., 2019).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of targets, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-alzheimer, and antihypertensive targets .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to a broad range of biological activities . For instance, some thiazole derivatives can inhibit the biosynthesis of prostaglandins , while others can interact with nicotinic acetylcholine receptor sites .

Biochemical Pathways

For example, some thiazole derivatives can suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

It’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with a wide range of pharmaceutical and biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

It’s known that the pharmacokinetics and pharmacodynamics of many compounds can be influenced by various factors, including physiological conditions, genetic factors, and the presence of other drugs .

Propiedades

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2S.ClH/c1-6(2)3-10-4-7-5-11-8(9)12-7;/h5-6,10H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXNELINIOJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CN=C(S1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2918818.png)

![N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide](/img/structure/B2918825.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2918826.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2918827.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2918828.png)

![(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2918829.png)

![Methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2918830.png)

![N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B2918831.png)

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2918832.png)

![4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2918833.png)